Click Chemistry Yield of 1-Azido-3-fluorobenzene Compared to Other Aryl Azides
In a head-to-head comparison of aryl azides in a copper-catalyzed cycloaddition with (trimethylsilyl)acetylene, 1-azido-3-fluorobenzene (3-fluorophenyl azide) achieved a relative yield of 23% for the corresponding silylated triazole. This yield is distinct from that of its positional isomer, 2-fluorophenyl azide, which gave a 20% yield, and significantly higher than that of 4-fluorophenyl azide, which gave an 18% yield [1]. The data demonstrate that the meta-fluorine substitution provides a measurable advantage in reaction efficiency over the para-substituted analog under identical conditions.
| Evidence Dimension | Relative yield of silylated 1,2,3-triazole from click reaction |
|---|---|
| Target Compound Data | 23% relative yield |
| Comparator Or Baseline | 2-Fluorophenyl azide (20% yield); 4-Fluorophenyl azide (18% yield) |
| Quantified Difference | +3 percentage points vs. ortho-isomer; +5 percentage points vs. para-isomer |
| Conditions | Reaction in neat (trimethylsilyl)acetylene; isolated yields based on starting azide |
Why This Matters
This 5 percentage-point yield advantage over the para-substituted analog can be critical in multi-step syntheses where cumulative yield improvements lead to significant cost and time savings in procurement and scale-up.
- [1] Businelli, S., Di Martino, E., & Zanirato, P. (2001). New insight on the cycloaddition of aryl and heteroaryl azides with (trimethylsilyl)acetylene. Spectroscopic and x-ray crystallographic data of silylated 1,2,3-triazoles. Arkivoc, 2001(i), 131-143. View Source
